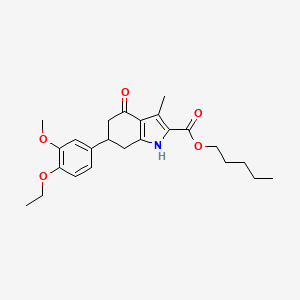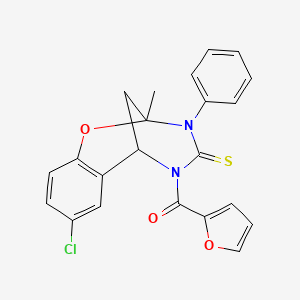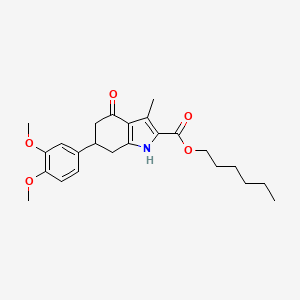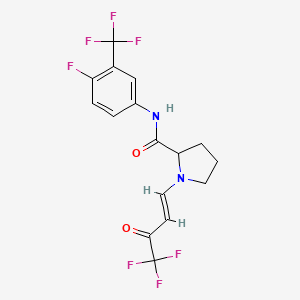
2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of adamantane, piperazine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Piperazine Derivative Synthesis: The piperazine ring is synthesized or obtained commercially, and then functionalized with a phenyl group.
Pyridazine Ring Formation: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The adamantane, piperazine, and pyridazine derivatives are coupled together using suitable coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the chloro group.
Scientific Research Applications
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly for its antiviral and anticancer properties.
Biological Studies: It can be used as a tool compound to study various biological pathways and mechanisms.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to therapeutic outcomes such as inhibition of viral replication or induction of cancer cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione
- N-(4-{[4-(Adamantan-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Uniqueness
2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its adamantane moiety provides rigidity and stability, while the piperazine and pyridazine rings offer opportunities for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C24H29ClN4O |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-(4-phenylpiperazin-1-yl)pyridazin-3-one |
InChI |
InChI=1S/C24H29ClN4O/c25-22-21(28-8-6-27(7-9-28)20-4-2-1-3-5-20)16-26-29(23(22)30)24-13-17-10-18(14-24)12-19(11-17)15-24/h1-5,16-19H,6-15H2 |
InChI Key |
QSPLJETXFZGHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11429253.png)
![5-amino-1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11429258.png)


![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11429278.png)
![7-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11429282.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11429294.png)
![N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11429300.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B11429305.png)


![11-[4-(dimethylamino)phenyl]-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B11429325.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11429337.png)
